molecular formula C7H15NO3 B13295802 (2R)-2-Amino-4-methoxy-4-methylpentanoic acid

(2R)-2-Amino-4-methoxy-4-methylpentanoic acid

Cat. No.: B13295802
M. Wt: 161.20 g/mol
InChI Key: LTDMWBCMUUSQGW-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Amino-4-methoxy-4-methylpentanoic acid is a chemical compound with the molecular formula C7H15NO3 It is a derivative of amino acids and is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-4-methoxy-4-methylpentanoic acid can be achieved through several methods. One common approach involves the reaction of aspartic acid with methyl formate in the presence of hydrochloric acid. This reaction results in the formation of the desired product, which can be further purified through crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale synthesis using optimized reaction conditions. The process may include the use of specific catalysts and solvents to enhance the yield and purity of the product. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-4-methoxy-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acid derivatives .

Scientific Research Applications

(2R)-2-Amino-4-methoxy-4-methylpentanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R)-2-Amino-4-methoxy-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, influencing biochemical pathways, and modulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Amino-4-methoxy-4-methylpentanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it valuable for specialized applications in research and industry, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

(2R)-2-amino-4-methoxy-4-methylpentanoic acid

InChI

InChI=1S/C7H15NO3/c1-7(2,11-3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1

InChI Key

LTDMWBCMUUSQGW-RXMQYKEDSA-N

Isomeric SMILES

CC(C)(C[C@H](C(=O)O)N)OC

Canonical SMILES

CC(C)(CC(C(=O)O)N)OC

Origin of Product

United States

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